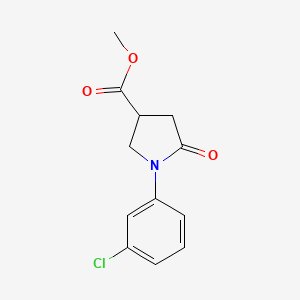
Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate, also known as MCP-3-COOH or MCP-3, is an organic compound belonging to the pyrrolidine family. It is a white crystalline powder with a molecular weight of 213.6 g/mol. MCP-3 is a synthetic compound that has been studied in a variety of scientific research applications. It has been used in laboratory experiments to study its biochemical and physiological effects on various biological systems, as well as its potential applications in drug development.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds structurally related to "Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate" have been synthesized and tested for their antimicrobial and antifungal activities. For instance, the synthesis of bicyclic thiohydantoin fused to pyrrolidine compounds showed promising antibacterial activity against various bacterial strains, including S. aureus, B. subtilis, and E. coli, as well as antimycobacterial activity against M. tuberculosis H37Rv strains (Nural et al., 2018). Similarly, another study synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which were evaluated for in vitro antimicrobial activities and showed good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Antioxidant Activity
A study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidant activities. Some compounds were identified as stronger antioxidants than ascorbic acid, showcasing the potential for these derivatives in oxidative stress-related applications (Tumosienė et al., 2019).
Insecticidal Activity
Research into the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines, including derivatives structurally akin to "Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate," has been conducted. These studies aim to understand the relationship between molecular structure and insecticidal efficacy, potentially guiding the development of new pesticides (Hasan et al., 1996).
Nootropic Agents
Compounds within the same chemical family have been investigated for their nootropic (cognitive-enhancing) activity. Synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds aimed at evaluating their potential as nootropic agents, indicating a research interest in the neuroactive properties of such structures (Valenta et al., 1994).
properties
IUPAC Name |
methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-17-12(16)8-5-11(15)14(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPAOOPYWBZFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)
![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)


![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)






